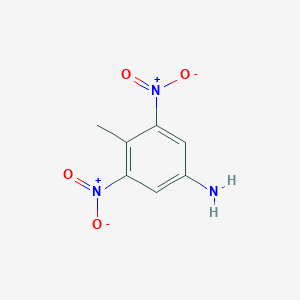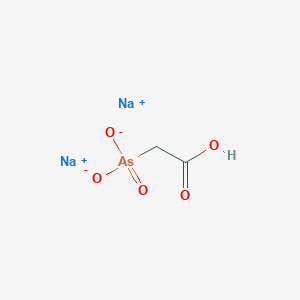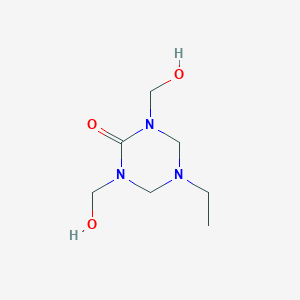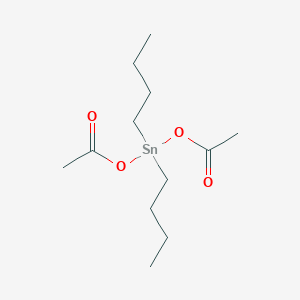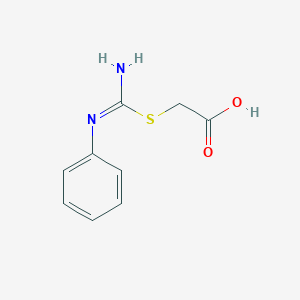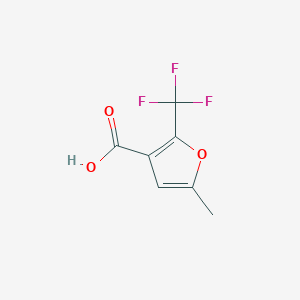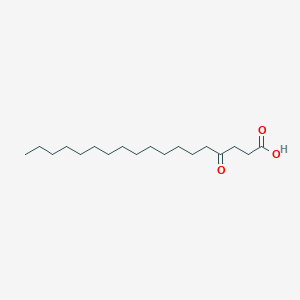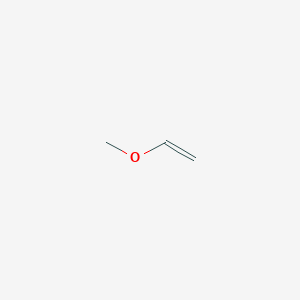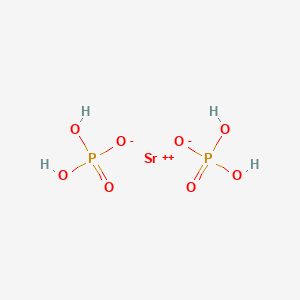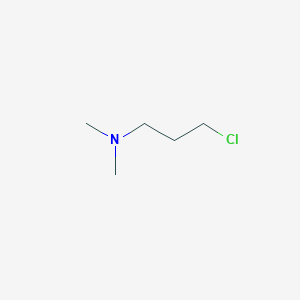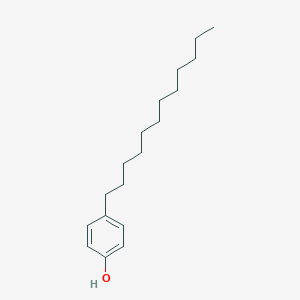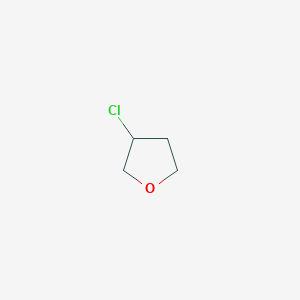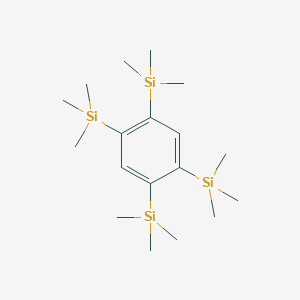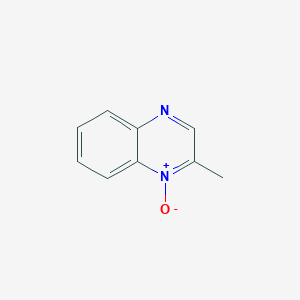
2-Methylquinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylquinoxaline 1-oxide (MeIQx) is a heterocyclic compound that belongs to the quinoxaline family. It is a potent mutagen and carcinogen that has been found in cooked meat and fish. MeIQx is formed during the cooking process of meat and fish, especially when they are grilled, roasted, or fried. This compound has been extensively studied due to its potential health effects on humans.
作用機序
2-Methylquinoxaline 1-oxide is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. These reactive intermediates can also form adducts with proteins and lipids, leading to cellular damage. The mechanism of action of 2-Methylquinoxaline 1-oxide involves the formation of DNA adducts, which can interfere with DNA replication and transcription, leading to mutations and cancer.
生化学的および生理学的効果
2-Methylquinoxaline 1-oxide has been shown to induce tumors in various animal models, including rats and mice. It has been found to cause tumors in the liver, colon, bladder, and mammary glands. 2-Methylquinoxaline 1-oxide has also been shown to induce oxidative stress and inflammation, which can contribute to cancer development. In addition, 2-Methylquinoxaline 1-oxide has been found to affect the immune system and alter gene expression.
実験室実験の利点と制限
2-Methylquinoxaline 1-oxide is a useful tool for studying the mechanisms of mutagenesis and carcinogenesis. It can be used to investigate the effects of dietary mutagens on cancer development and to assess the risk of exposure to these compounds. However, 2-Methylquinoxaline 1-oxide has limitations in terms of its relevance to human exposure. The levels of 2-Methylquinoxaline 1-oxide found in cooked meat and fish are much lower than the levels used in laboratory studies. Therefore, caution should be taken when extrapolating the results of animal studies to human health effects.
将来の方向性
There are several future directions for research on 2-Methylquinoxaline 1-oxide. One area of research is to investigate the effects of low-dose exposure to 2-Methylquinoxaline 1-oxide on cancer development. Another area of research is to identify biomarkers of 2-Methylquinoxaline 1-oxide exposure and to develop methods for assessing dietary exposure to this compound. In addition, future research could focus on identifying dietary factors that can modulate the effects of 2-Methylquinoxaline 1-oxide on cancer development. Finally, research could be directed towards developing strategies for reducing the formation of 2-Methylquinoxaline 1-oxide during the cooking process of meat and fish.
合成法
2-Methylquinoxaline 1-oxide can be synthesized by various methods, including the reaction of 2-methylquinoxaline with hydrogen peroxide or nitric oxide. Another method involves the reaction of 2-methylquinoxaline with sodium hypochlorite. These methods have been used to produce 2-Methylquinoxaline 1-oxide in the laboratory for scientific research purposes.
科学的研究の応用
2-Methylquinoxaline 1-oxide has been widely studied for its mutagenic and carcinogenic properties. It has been used as a model compound to study the mechanisms of DNA damage and repair. 2-Methylquinoxaline 1-oxide has also been used in animal studies to investigate the effects of dietary exposure to this compound on cancer development. In addition, 2-Methylquinoxaline 1-oxide has been used as a biomarker for assessing human exposure to dietary mutagens.
特性
CAS番号 |
18916-44-4 |
|---|---|
製品名 |
2-Methylquinoxaline 1-oxide |
分子式 |
C9H8N2O |
分子量 |
160.17 g/mol |
IUPAC名 |
2-methyl-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C9H8N2O/c1-7-6-10-8-4-2-3-5-9(8)11(7)12/h2-6H,1H3 |
InChIキー |
KMMAYSLYWWTEKF-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C2=CC=CC=C2N=C1)[O-] |
正規SMILES |
CC1=[N+](C2=CC=CC=C2N=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



